molecular formula C17H29N3O6 B13916058 1-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperidine-4-carboxylic acid

1-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperidine-4-carboxylic acid

Cat. No.: B13916058
M. Wt: 371.4 g/mol
InChI Key: OWKXYOAEYHHLCN-UHFFFAOYSA-N
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Description

1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a carboxylic acid group and a bis(tert-butoxycarbonyl)carbamimidoyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-4-carboxylic acid, which undergoes protection of the amine group using tert-butoxycarbonyl (Boc) groups. This is followed by the introduction of the carbamimidoyl group through a series of reactions involving reagents such as carbodiimides and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Shares the piperidine ring and Boc protection but lacks the carbamimidoyl group.

    1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ethyl ester: An ester derivative with similar protective groups.

Uniqueness

1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is unique due to the presence of both the bis(tert-butoxycarbonyl)carbamimidoyl group and the piperidine-4-carboxylic acid structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H29N3O6

Molecular Weight

371.4 g/mol

IUPAC Name

1-[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H29N3O6/c1-16(2,3)25-14(23)18-13(19-15(24)26-17(4,5)6)20-9-7-11(8-10-20)12(21)22/h11H,7-10H2,1-6H3,(H,21,22)(H,18,19,23,24)

InChI Key

OWKXYOAEYHHLCN-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCC(CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCC(CC1)C(=O)O

Origin of Product

United States

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